molecular formula C19H20ClNO4 B2531935 Methyl 2-{4-[(3-chloro-2,2-dimethylpropanoyl)amino]phenoxy}benzenecarboxylate CAS No. 865660-49-7

Methyl 2-{4-[(3-chloro-2,2-dimethylpropanoyl)amino]phenoxy}benzenecarboxylate

Cat. No.: B2531935
CAS No.: 865660-49-7
M. Wt: 361.82
InChI Key: RZYYWEWDCWHDNZ-UHFFFAOYSA-N
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Description

Methyl 2-{4-[(3-chloro-2,2-dimethylpropanoyl)amino]phenoxy}benzenecarboxylate is a synthetic organic compound with the molecular formula C19H20ClNO4 It is characterized by the presence of a chlorinated dimethylpropanoyl group and a phenoxybenzenecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{4-[(3-chloro-2,2-dimethylpropanoyl)amino]phenoxy}benzenecarboxylate typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{4-[(3-chloro-2,2-dimethylpropanoyl)amino]phenoxy}benzenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-{4-[(3-chloro-2,2-dimethylpropanoyl)amino]phenoxy}benzenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-{4-[(3-chloro-2,2-dimethylpropanoyl)amino]phenoxy}benzenecarboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{4-[(3-chloro-2,2-dimethylpropanoyl)amino]phenoxy}benzenecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 2-[4-[(3-chloro-2,2-dimethylpropanoyl)amino]phenoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO4/c1-19(2,12-20)18(23)21-13-8-10-14(11-9-13)25-16-7-5-4-6-15(16)17(22)24-3/h4-11H,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYYWEWDCWHDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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